molecular formula C5H4Br2N2 B1433703 4,6-Dibromo-2-methylpyrimidine CAS No. 1598222-27-5

4,6-Dibromo-2-methylpyrimidine

Cat. No.: B1433703
CAS No.: 1598222-27-5
M. Wt: 251.91 g/mol
InChI Key: LOEAKCMWVIKQLN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by bromine substitutions at the 4- and 6-positions and a methyl group at the 2-position. Pyrimidines are critical heterocyclic frameworks in medicinal and agrochemical research due to their bioisosteric properties and structural versatility. Its synthesis likely involves halogenation of precursor pyrimidines, such as 4,6-dihydroxy-2-methylpyrimidine, which is used to prepare dichloro derivatives via chlorination.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-methylpyrimidine is reacted with bromine in a solvent system. The reaction conditions, such as temperature and bromine concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The reaction is usually performed in a solvent like toluene or ethanol under reflux conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 4,6-diamino-2-methylpyrimidine or 4,6-dithio-2-methylpyrimidine.

    Coupling Products: The products are typically biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4,6-Dibromo-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of this compound have been studied for their ability to inhibit kinases, which are enzymes involved in cell signaling pathways. The bromine atoms and the pyrimidine ring structure play crucial roles in binding to the active sites of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Compound Name Substituents Key Properties/Applications Reference
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ Exhibits strong halogen bonding (Cl···N interactions) in crystal structures; used in pharmaceutical intermediates.
5-Bromo-4,6-dimethoxypyrimidine 5-Br, 4-OCH₃, 6-OCH₃ High similarity (0.79) to 4,6-dibromo-2-methylpyrimidine; methoxy groups enhance solubility.
2-Amino-5-bromo-4-methoxypyrimidine 5-Br, 4-OCH₃, 2-NH₂ Amino group increases reactivity in nucleophilic substitutions; agrochemical applications.
4,6-Dihydroxy-2-methylpyrimidine 4-OH, 6-OH, 2-CH₃ Precursor for halogenated derivatives; soluble in basic solutions (e.g., NaOH).

Key Comparative Analysis :

However, bromine’s higher electronegativity enhances leaving-group ability, favoring nucleophilic displacement reactions. Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in 5-bromo-4,6-dimethoxypyrimidine) improve lipid solubility and bioavailability compared to hydroxy groups, which are polar and prone to hydrogen bonding.

Crystallographic and Physicochemical Behavior :

  • Halogenated pyrimidines like 4,6-dichloro-5-methoxypyrimidine form 3D frameworks via Cl···N interactions (3.09–3.10 Å), stabilizing crystal structures. Similar interactions may occur in brominated analogs but with longer bond distances due to bromine’s larger size.
  • The methyl group in 4,6-dihydroxy-2-methylpyrimidine enhances thermal stability (melting point >360°C), a trait likely shared by this compound.

Biological and Agrochemical Relevance: Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) is a commercial herbicide, demonstrating that bromine and methyl substitutions on pyrimidine cores are effective in weed control. Amino-substituted analogs like 2-amino-5-bromo-4-methoxypyrimidine show enhanced binding to biological targets due to hydrogen-bonding capabilities.

Biological Activity

Overview

4,6-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5_5H4_4Br2_2N2_2. It features two bromine atoms located at the 4 and 6 positions and a methyl group at the 2 position. This compound has garnered attention in various scientific fields, particularly due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and nucleic acids. The bromine atoms enhance its reactivity, allowing it to participate in various biochemical interactions. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
  • Nucleic Acid Interaction : It may bind to nucleic acids, affecting transcription and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

Microorganism Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Aspergillus flavusModerate
Aspergillus nigerModerate

The presence of bromine enhances the compound's ability to disrupt microbial cell functions, leading to bacteriostatic or bactericidal effects .

Anticancer Potential

The anticancer activity of this compound has been investigated in various studies. For instance, derivatives of this compound have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The following table summarizes key findings:

Cell Line IC50_{50} (µM) Comparison to Doxorubicin
A54940.54Higher toxicity observed
Caco-229.77Comparable efficacy

These results suggest that modifications to the pyrimidine core can enhance anticancer activity by altering binding affinities and mechanisms of action .

Antiviral Activity

Emerging studies have also highlighted the antiviral potential of this compound. It has shown effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations reported as follows:

Virus EC50_{50} (µM) Toxicity Level
ZIKV2.4Low
DENV-21.4Moderate

These findings indicate that the compound may serve as a lead in developing antiviral agents targeting these viruses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effect on E. coli and S. aureus cultures, demonstrating a significant reduction in bacterial growth compared to controls.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that modifications to the brominated pyrimidine structure could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.
  • Antiviral Screening : Preliminary screenings against viral pathogens indicated potential for therapeutic applications in virology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromo-2-methylpyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves bromination of 4,6-dihydroxy-2-methylpyrimidine using HBr or POBr₃ under reflux. For example, in analogous syntheses (e.g., chlorination in ), SOCl₂ or POCl₃ are used for halogenation. For bromination, substituting HBr or POBr₃ under similar conditions (70–80°C, 1–3 h) may yield the dibromo derivative. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., excess brominating agent) to account for steric hindrance from the methyl group. Purification via recrystallization (e.g., ethanol/water mixtures) is recommended .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to assign bromine and methyl substituents. For crystallographic confirmation, use single-crystal X-ray diffraction (e.g., OLEX2 software in ) to resolve potential ambiguities in substitution patterns. Computational validation via density functional theory (DFT) (e.g., B3LYP functional in ) can predict NMR chemical shifts and compare with experimental data to confirm regiochemistry .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is likely hydrophobic due to bromine substituents; test solubility in DMSO, THF, or dichloromethane. Stability studies under varying pH and temperature (e.g., TGA/DSC) are critical. Avoid prolonged exposure to moisture or light, as brominated pyrimidines may hydrolyze. Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G* in ) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, model the oxidative addition step of Pd(0) with the C-Br bond. Compare activation energies for 4- vs. 6-position reactivity to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos). Validate predictions experimentally via GC-MS monitoring of coupling products .

Q. What spectroscopic techniques are most effective for analyzing tautomeric equilibria or protonation states of this compound?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. DMSO) can detect tautomeric shifts. For protonation studies, use ¹H NMR titrations with trifluoroacetic acid (TFA) or DIPEA to track chemical shift changes. IR spectroscopy (e.g., carbonyl stretches) and mass spectrometry (ESI-MS) under acidic/basic conditions further resolve tautomeric or ionic forms. Reference basicity studies of similar dihydroxypyrimidines () to interpret results .

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • If XRD suggests a planar structure but NMR indicates puckering, perform DFT geometry optimization ( ) to assess energy differences between conformers.
  • For discrepancies in substituent effects (e.g., bromine vs. methyl group orientation), use synchrotron XRD for higher-resolution data or dynamic NMR at variable temperatures to probe conformational flexibility .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Debromination : Use protecting groups (e.g., TMS for methyl) during nucleophilic substitution.
  • Steric hindrance : Employ bulky ligands (e.g., SPhos in Pd-catalyzed reactions) to selectively target less hindered bromine sites.
  • Monitor intermediates via LC-MS and optimize reaction times to prevent over-substitution .

Q. How to design a kinetic study for bromine displacement reactions in this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃). Track reaction progress via in situ IR or UV-Vis to measure rate constants (k₁, k₂) for each bromine site. Compare Arrhenius plots (ln k vs. 1/T) to determine activation parameters (ΔH‡, ΔS‡). Computational MD simulations can further elucidate transition states .

Properties

IUPAC Name

4,6-dibromo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEAKCMWVIKQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,6-Dibromo-2-methylpyrimidine
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4,6-Dibromo-2-methylpyrimidine
4,6-Dibromo-2-methylpyrimidine
4,6-Dibromo-2-methylpyrimidine
4,6-Dibromo-2-methylpyrimidine

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